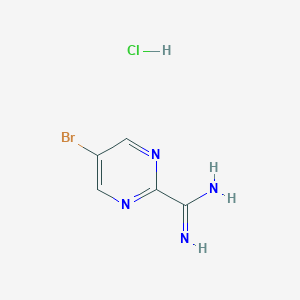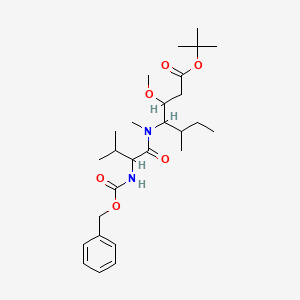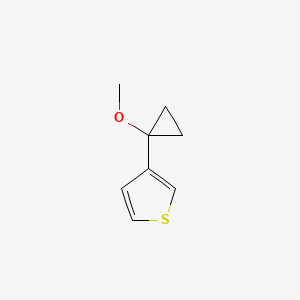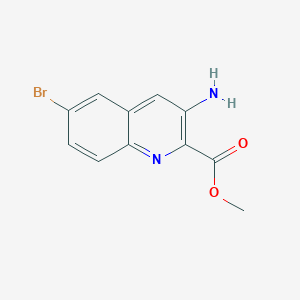![molecular formula C9H6N4O B13676707 3-Acetylimidazo[1,2-b]pyridazine-6-carbonitrile](/img/structure/B13676707.png)
3-Acetylimidazo[1,2-b]pyridazine-6-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Acetylimidazo[1,2-b]pyridazine-6-carbonitrile is a heterocyclic compound that features an imidazo-pyridazine core structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetylimidazo[1,2-b]pyridazine-6-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-acetylimidazo[1,2-a]pyridine with a nitrile source under acidic or basic conditions to form the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and real-time monitoring systems helps in maintaining consistent quality and yield.
化学反应分析
Types of Reactions: 3-Acetylimidazo[1,2-b]pyridazine-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo-pyridazine oxides, while substitution reactions can produce a variety of functionalized derivatives .
科学研究应用
3-Acetylimidazo[1,2-b]pyridazine-6-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of 3-Acetylimidazo[1,2-b]pyridazine-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it might act as an inhibitor of specific kinases or other proteins involved in disease pathways .
相似化合物的比较
- Imidazo[1,2-a]pyridine derivatives
- Pyridazine derivatives
- Pyridazinone derivatives
Comparison: Compared to other similar compounds, 3-Acetylimidazo[1,2-b]pyridazine-6-carbonitrile is unique due to its specific substitution pattern and the presence of both acetyl and nitrile groups. These functional groups contribute to its distinct chemical reactivity and potential biological activities .
属性
分子式 |
C9H6N4O |
|---|---|
分子量 |
186.17 g/mol |
IUPAC 名称 |
3-acetylimidazo[1,2-b]pyridazine-6-carbonitrile |
InChI |
InChI=1S/C9H6N4O/c1-6(14)8-5-11-9-3-2-7(4-10)12-13(8)9/h2-3,5H,1H3 |
InChI 键 |
DLKHQKKPQBBWKL-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CN=C2N1N=C(C=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Furo[2,3-b]pyridin-4-ylmethanamine](/img/structure/B13676630.png)

![Octahydro-1H-pyrido[1,2-a]pyrazin-7-ol](/img/structure/B13676634.png)
![Ethyl 7-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B13676639.png)
![8,10-Dimethylindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B13676645.png)






![5-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13676694.png)
![Furo[2,3-b]pyridin-4-ylmethanol](/img/structure/B13676700.png)

